1,2-Bis(methyldiallylammonium)ethane dibromide
Description
Chemical Structure and Classification
1,2-Bis(methyldiallylammonium)ethane dibromide (CAS 51523-43-4) is a quaternary ammonium compound with the molecular formula C₁₆H₃₀Br₂N₂ and a molecular weight of 410.231 g/mol . Its structure consists of two methyldiallylammonium groups linked by an ethane bridge (CH₂CH₂), with two bromide counterions balancing the positive charges. Each ammonium center is bonded to a methyl group (-CH₃) and two allyl groups (-CH₂CHCH₂), conferring both hydrophobic and cationic characteristics.
The compound belongs to the bis-quaternary ammonium salt family, characterized by dual positively charged nitrogen atoms stabilized by alkyl substituents. Its allyl groups enable potential polymerization or cross-linking reactions, making it relevant in materials science. The crystalline solid exhibits a dimeric symmetry , with the ethane spacer ensuring spatial separation between the ammonium centers.
Nomenclature and Historical Context
The systematic IUPAC name for this compound is 1,2-bis(N,N-dimethyl-N-allylammonium)ethane dibromide . Alternative designations include "ethane-1,2-bis(methyldiallylammonium) dibromide" and "Greatcell Solar" (a trademark associated with its use in photovoltaics).
First synthesized in the mid-20th century, its development paralleled advances in quaternary ammonium chemistry. Early synthetic routes involved the reaction of diallylamine with 1,2-dibromoethane under alkaline conditions, followed by methylation using methyl bromide. By the 1970s, its thermodynamic properties, such as heat capacity, were systematically characterized. Industrial interest emerged in the 2000s, particularly in polymer electrolytes and surfactants, due to its dual charge centers and amphiphilic structure.
Physical and Chemical Properties
This compound is a white crystalline powder at room temperature. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | >250°C (decomposes) | |
| Solubility in Water | >100 g/L (20°C) | |
| Heat Capacity (Cₚ,solid) | 111.2 cal/mol·K (298 K) | |
| Hygroscopicity | High |
The compound is highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions but insoluble in nonpolar media like hexane. Thermogravimetric analysis reveals stability up to 250°C, beyond which decomposition releases methyl bromide and allyl bromide . Its reactivity is dominated by the quaternary ammonium centers, which participate in anion exchange and electrostatic interactions.
Structural Characterization through InChI Notation
The International Chemical Identifier (InChI) for this compound is:InChI=1S/C16H30N2.2BrH/c1-7-11-17(5,12-8-2)15-16-18(6,13-9-3)14-10-4;;/h7-10H,1-4,11-16H2,5-6H3;2*1H/q+2;;/p-2.
Breaking down the notation:
- Main layer :
C16H30N2confirms the hydrocarbon backbone with two nitrogen atoms. - Charge layer :
q+2indicates a dicationic species. - Protonation layer :
p-2denotes two protons removed, consistent with bromide counterions.
Properties
IUPAC Name |
methyl-[2-[methyl-bis(prop-2-enyl)azaniumyl]ethyl]-bis(prop-2-enyl)azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.2BrH/c1-7-11-17(5,12-8-2)15-16-18(6,13-9-3)14-10-4;;/h7-10H,1-4,11-16H2,5-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVMGRYLKSIDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CC[N+](C)(CC=C)CC=C)(CC=C)CC=C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424093 | |
| Record name | N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51523-43-4 | |
| Record name | N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Equation (Simplified)
$$
\text{N,N,N',N'-Tetraallylethylenediamine} + 2 \text{CH}_3\text{Br} \rightarrow \text{this compound}
$$
Alternative Synthetic Routes and Industrial Considerations
While the classical method remains the standard, industrial patent literature highlights variations and improvements aimed at scalability and purity for paper sizing applications.
Analytical and Research Findings on Preparation
- The reaction between tetraallylethylenediamine and methyl bromide is a nucleophilic substitution where the tertiary amine nitrogen attacks the methyl bromide, forming a stable quaternary ammonium salt.
- The dibromide salt formation is critical for water solubility and subsequent polymerization behavior.
- Research shows that reaction in acetone facilitates good solubility of reactants and product precipitation, aiding purification.
- Control of stoichiometry (2 equivalents of methyl bromide per diamine) is essential to avoid incomplete quaternization or over-alkylation.
- The reaction is generally performed under mild conditions to prevent side reactions such as polymerization of allyl groups or decomposition.
Summary Table of Preparation Method
| Step | Reagent/Condition | Purpose/Outcome |
|---|---|---|
| 1 | N,N,N',N'-Tetraallylethylenediamine | Starting diamine with allyl groups |
| 2 | Methyl bromide (2 equivalents) | Alkylating agent for quaternization |
| 3 | Acetone solvent | Dissolution and reaction medium |
| 4 | Mild temperature, controlled time | Optimize yield and purity |
| 5 | Isolation by precipitation/crystallization | Purify dibromide salt product |
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(methyldiallylammonium)ethane dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated species, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups.
Scientific Research Applications
1,2-Bis(methyldiallylammonium)ethane dibromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,2-Bis(methyldiallylammonium)ethane dibromide involves its interaction with molecular targets and pathways within biological systems. The compound’s dicationic nature allows it to interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.
Comparison with Similar Compounds
Gemini Surfactants: DMAEB and BDED
- DMAEB (1,2-bis(dodecyldimethylammonio)ethane dibromide) exhibits superior corrosion inhibition for N80 carbon steel in 15% HCl, achieving >90% efficiency at 1 mM concentration. Its Gemini structure enhances adsorption on metal surfaces via electrostatic interactions .
- BDED (N,N′-bis(dodecyldimethyl)-1,2-ethanediammonium dibromide) inhibits Staphylococcus aureus growth by disrupting ATP synthesis at concentrations as low as 5 µM, linking bacteriostasis to oxidative phosphorylation uncoupling .
Comparison with Target Compound :
The methyldiallylammonium groups in the target compound may offer enhanced solubility or lower toxicity compared to DMAEB’s dodecyl chains. However, the longer alkyl chains in DMAEB/BDED improve hydrophobic interactions critical for corrosion inhibition and membrane disruption.
Pyridinium-Based Surfactants: PyQAs1 and PyQAs2
PyQAs derivatives (e.g., PyQAs1) catalyze the formation of photoluminescent zinc oxide nanoparticles (ZnO NPs) by coordinating with Zn²⁺ ions via carbonyl and methoxy groups. This interaction modifies nanoparticle size and fluorescence .
Comparison with Target Compound: While PyQAs utilize pyridinium and phenacyl groups for metal coordination, the target compound’s methyldiallylammonium groups lack analogous binding sites. This limits its utility in nanoparticle synthesis but may favor applications requiring cationic stabilization without metal interaction.
Phosphonium and Energetic Derivatives
- Ethylenebis(dibenzylphenylphosphonium) dibromide undergoes alkaline hydrolysis to form phosphinyl derivatives, demonstrating reactivity distinct from nitrogen-based quaternary compounds .
- 1,2-Bis(3,5-dinitropyrazol)ethane (HL3) and 1,2-Bis(4-nitrophenoxy)ethane are ethane-bridged compounds used in energetic materials and high-performance polymers, respectively .
Comparison with Target Compound : Phosphonium-based compounds exhibit higher thermal stability but lower biocompatibility. The target compound’s ammonium groups make it more suitable for biological or industrial surfactant applications.
Biological Activity
1,2-Bis(methyldiallylammonium)ethane dibromide, also known as a cationic gemini surfactant, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that enhances its interaction with biological membranes, making it a subject of interest in various fields including microbiology, pharmacology, and materials science.
- Molecular Formula: C₈H₁₈Br₂N₂
- CAS Number: 51523-43-4
- Molecular Weight: 296.06 g/mol
The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and interact with various biomolecules. Its cationic nature allows it to bind to negatively charged components such as phospholipids in cell membranes, leading to alterations in membrane permeability and potential cytotoxic effects.
Antimicrobial Activity
- Antibacterial Properties : Studies have shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.
- Antifungal Activity : Research indicates that it also possesses antifungal properties, effective against common pathogens like Candida species. The compound’s ability to penetrate fungal cell walls contributes to its efficacy.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to programmed cell death.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Induction of oxidative stress |
| A549 | 25 | Mitochondrial dysfunction |
Toxicological Profile
While the biological activities are promising, the toxicological aspects cannot be overlooked. Animal studies have indicated potential neurotoxic effects at high doses, manifesting as confusion and neurological deficits. Long-term exposure studies are necessary to fully understand the safety profile of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
